molecular formula C11H20N2O5S2 B2714095 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448137-20-9

2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2714095
CAS RN: 1448137-20-9
M. Wt: 324.41
InChI Key: KNUMBLNSPSXBCC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives, including those with piperidine rings, have been synthesized and evaluated for their antimicrobial properties. For example, studies on various sulfonamide-containing heterocyclic compounds have demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. These compounds' mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes within the pathogens (Darwish et al., 2014), (Khalid et al., 2016).

Antitumor Activity

Sulfonamide and piperidine derivatives have also been explored for their antitumor potential. The structural features of these compounds, including the presence of sulfonamide and piperidine groups, contribute to their ability to inhibit cancer cell proliferation. Research has demonstrated the synthesis of compounds with promising inhibitory effects on various cancer cell lines, suggesting a potential pathway for developing new anticancer therapies (Albratty et al., 2017).

Enzyme Inhibitory Activity

The enzyme inhibitory properties of sulfonamide and piperidine compounds have been extensively studied, showing promising results in targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA). These enzymes are relevant in the context of neurological disorders, such as Alzheimer's disease, and other conditions. Compounds displaying high inhibitory activity against these enzymes could lead to the development of new therapeutic agents for treating such diseases (Khalid et al., 2012), (Virk et al., 2018).

Mechanism of Action

    Target of action

    Compounds containing a piperidine ring, such as “2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide”, are often involved in interactions with various types of proteins, including receptors and enzymes . The specific targets would depend on the exact structure and properties of the compound.

properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S2/c1-12-11(14)8-19(15,16)9-4-6-13(7-5-9)20(17,18)10-2-3-10/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMBLNSPSXBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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